(R)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate
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Overview
Description
®-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O2. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate typically involves the reaction of ®-3-(2-aminoethyl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The reaction can be carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal reaction conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
®-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways involving piperidine derivatives.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can affect various cellular pathways, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3R)-3-(2-aminoethyl)piperidine-1-carboxylate
- tert-Butyl (3S)-3-(2-aminoethyl)piperidine-1-carboxylate
- tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate
Uniqueness
®-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This stereochemistry can result in different biological activities compared to its enantiomers or other similar compounds .
Properties
IUPAC Name |
tert-butyl (3R)-3-(2-aminoethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9,13H2,1-3H3/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLAYRXNMUUXJS-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363816 |
Source
|
Record name | tert-Butyl (3R)-3-(2-aminoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217629-55-4 |
Source
|
Record name | tert-Butyl (3R)-3-(2-aminoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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